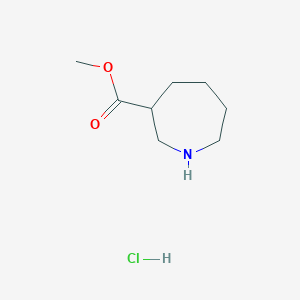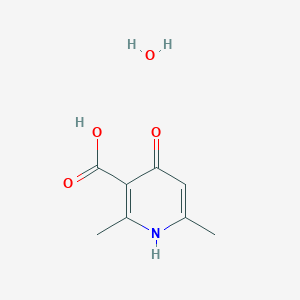![molecular formula C10H13ClN4O2 B3114045 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride CAS No. 1993095-02-5](/img/structure/B3114045.png)
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
The compound “3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid” is a synthetic molecule with a CAS Number: 847744-18-7 . It has a molecular weight of 235.25 . The IUPAC name for this compound is 3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid .
Synthesis Analysis
A simple and green methodology has been developed for the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines in water. Oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate at room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N5O2/c1-5-7(3-4-8(16)17)6(2)15-10(12-5)13-9(11)14-15/h3-4H2,1-2H3,(H2,11,14)(H,16,17) .Chemical Reactions Analysis
The compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, which have shown significant biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.25 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies have revealed that it exhibits inhibitory activity against cancer cells, making it a promising candidate for further research in cancer therapy .
Corrosion Inhibition
Researchers have explored the use of this compound as a corrosion inhibitor. Its ability to protect metal surfaces from corrosion could have practical applications in industries such as materials science and engineering .
Synthetic Methodology
The compound’s synthesis has attracted attention due to its straightforward and green methodology. It can be synthesized in water through oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes. This sustainable approach is valuable for synthetic chemistry .
Biological Activity
Apart from its anticancer properties, investigations into its broader biological activity are ongoing. Researchers are exploring its interactions with enzymes, receptors, and cellular pathways to understand its potential therapeutic effects .
Drug Design and Development
Given its unique structure, scientists are considering modifications to enhance its pharmacological properties. Rational drug design efforts may lead to derivatives with improved bioavailability, selectivity, and efficacy .
Pharmacokinetics and Toxicology
Understanding the compound’s pharmacokinetic profile and potential toxicity is crucial for its clinical development. Researchers are evaluating its absorption, distribution, metabolism, and excretion, as well as any adverse effects .
Wirkmechanismus
While the exact mechanism of action for this specific compound is not mentioned in the search results, compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .
Zukünftige Richtungen
The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests that there is a lot of potential for future research in this area, especially in exploring their biological properties and potential applications in medicine and other fields.
Eigenschaften
IUPAC Name |
3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.ClH/c1-6-8(3-4-9(15)16)7(2)14-10(13-6)11-5-12-14;/h5H,3-4H2,1-2H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJLGUJPCBJREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)
![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B3114052.png)